molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001
CAS No.: 914358-73-9
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki cross-coupling reaction. This compound can be converted to 5-bromo-2-methyl-3-pyridinol, which is used to make brominated dihydropyridines, substrates for palladium-catalyzed coupling reactions . These reactions are crucial for producing compounds used in treating central nervous system disorders.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit anti-thrombolytic, biofilm inhibition, and haemolytic activities . The compound’s derivatives have shown potential in inhibiting clot formation in human blood and biofilm formation, which are essential for preventing bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s derivatives have been studied using density functional theory (DFT) to understand their reactivity and potential as chiral dopants for liquid crystals

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and anti-thrombolytic activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport mechanisms can help optimize the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methylpyridin-3-amine can be synthesized starting from 2-methylpyridine. Subsequently, the amino group is introduced at the 3-position through reactions with ammonium sulfate and cyclohexanedione .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a bromine atom, a methyl group, and an amino group makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (stage 75.1.5, 765 mg, 3.53 mmol) in acetic acid (7 ml) and water (1.75 ml) was added in three portions iron powder (591 mg, 10.6 mmol). The reaction mixture was stirred for 2.5 h at rt then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc before being filtered over Celite. The solid was washed with EtOAc and the filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a gray solid. (HPLC: tR 1.52 min (Method A); M+H=187, 189 MS-ES).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Name
Quantity
591 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methylated spirit (330 mL) at 40° C. was added iron powder (20 g) (portionwise to avoid clumping) followed by concentrated aqueous hydrochloric acid (5 mL). The dark brown mixture was stirred vigorously at reflux for 2 hours and then cooled and filtered through Celite® (which was washed with 1 L of industrial methylated spirit). The solvent was then removed in vacuo and the residue taken up in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (200 mL), dried over magnesium sulfate and solvent removed in vacuo to give 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90%). 1HNMR (400 MHz, CDCl3, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s., 2H), 2.25 (s, 3H).
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-methyl-3-nitropyridine (1.808 g, 8.33 mmol) was suspended in glacial acetic acid (16 ml) and water (4 ml) and iron powder (1.411 g, 25.3 mmol) was added in portions over 5 minutes. The reaction was stirred under nitrogen at room temperature for 70 minutes, using a water bath to cool the reaction flask. Then, the reaction was diluted with EtOAc (20 ml) and the suspension was poured into 5 N NaOH (50 ml). The emulsion was filtered through a pad of Celite® (diatomaceous earth), which was washed with water and EtOAc. Layers separated, and the aqueous phase was extracted with EtOAc (2×50 ml). The organic extracts and phases were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum to afford 5-bromo-2-methylpyridin-3-amine.
Quantity
1.808 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.411 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Bromo-2-methylpyridin-3-amine a useful starting material for synthesizing new compounds?

A1: this compound is a valuable starting material due to its reactivity in the Suzuki cross-coupling reaction. [] This reaction allows for the efficient attachment of various arylboronic acids to the pyridine ring, creating a wide range of structurally diverse derivatives. [] This versatility makes it possible to explore the structure-activity relationship (SAR) of these derivatives and identify promising candidates for further biological evaluation.

Q2: What biological activities have been observed in the novel pyridine derivatives synthesized from this compound?

A2: The research highlights promising anti-thrombolytic and biofilm inhibition properties in some of the synthesized pyridine derivatives. [] Specifically, compound 4b demonstrated significant anti-thrombolytic activity, showing the highest percentage of clot lysis in human blood. [] Furthermore, compound 4f exhibited potent biofilm inhibition against Escherichia coli. [] These findings suggest the potential of these derivatives as lead compounds for developing new therapeutic agents.

Q3: How were computational chemistry methods employed in this research?

A3: Density functional theory (DFT) calculations, using the B3LYP/6-31G(d,p) basis set in the Gaussian 09 software, were crucial for understanding the electronic properties and reactivity of the synthesized compounds. [] Analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into potential reaction pathways and identified potential candidates as chiral dopants for liquid crystals. [] These computational studies complement the experimental findings and contribute to a comprehensive understanding of these novel pyridine derivatives.

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